

# Molecular weight of Lucifer Yellow CH dipotassium salt

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Compound of Interest

Compound Name: lucifer yellow ch dipotassium salt

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## Technical Guide: Lucifer Yellow CH Dipotassium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Lucifer Yellow CH dipotassium salt**, a highly versatile fluorescent dye. Its utility in cell biology, neurobiology, and physiology is well-established, primarily as a tracer to investigate cellular morphology and intercellular communication. This document outlines its core properties, detailed experimental protocols, and a visual representation of a common experimental workflow.

## Core Properties of Lucifer Yellow CH Dipotassium Salt

Lucifer Yellow CH is a polar fluorescent tracer that is membrane-impermeant, meaning it cannot passively cross cell membranes.[1] This characteristic is crucial for its application in assessing cell-to-cell communication through gap junctions and for detailed morphological studies of individual cells following introduction by methods such as microinjection or electroporation.[2] The carbohydrazide (CH) group in its structure allows the dye to be chemically fixed in place with aldehyde-based fixatives, making it compatible with immunocytochemistry and long-term sample preservation.[1]



### **Quantitative Data Summary**

The key physicochemical and spectral properties of **Lucifer Yellow CH dipotassium salt** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	521.57 g/mol	[3][4]
CAS Number	71206-95-6	[3][4]
Molecular Formula	C13H9K2N5O9S2	[3][4]
Excitation Wavelength (λex)	~428 nm	[1][3][4]
Emission Wavelength (λem)	~536-540 nm	[1][3][4]
Appearance	Orange powder	[3][4]
Solubility	1 mg/mL in water; 10 mg/mL in water with heat	[5]

## **Experimental Protocols**

Lucifer Yellow can be introduced into cells using several techniques, including microinjection, electroporation, and scrape loading. The following is a detailed protocol for a common application: the scrape-loading and dye transfer assay to assess gap junctional intercellular communication (GJIC).

### Scrape-Loading and Dye Transfer Assay for GJIC

This method is a rapid and effective way to qualitatively and quantitatively assess the functionality of gap junctions between cultured cells.[6][7]

#### Materials:

- Lucifer Yellow CH dipotassium salt
- Phosphate-buffered saline (PBS)
- Hank's Balanced Salt Solution (HBSS)



- Bovine Serum Albumin (BSA)
- Cell culture medium
- Paraformaldehyde (PFA) for fixation
- Confluent monolayer of cells in a petri dish
- Surgical scalpel or 26-30 gauge needle[3][8]
- Fluorescence microscope

#### Procedure:

- Preparation of Solutions:
  - Prepare a 0.5% to 1% (w/v) stock solution of Lucifer Yellow in PBS.[8] For example,
     dissolve 10 mg of Lucifer Yellow in 1 mL of PBS.
  - Prepare a wash buffer of HBSS containing 1% BSA (HBC).[8]
- Cell Culture Preparation:
  - Grow cells to a confluent monolayer in a petri dish.
  - Carefully remove the culture medium and save it in a sterile tube at 37°C.[8]
  - Wash the cell monolayer three times with the HBC wash buffer.[8]
- Scrape-Loading:
  - Remove the final wash and add the Lucifer Yellow solution to the cells, ensuring the monolayer is covered.
  - Using a sterile scalpel or needle, make one or more clean scratches across the cell monolayer.[3][8] This action will mechanically disrupt the cells along the scratch, allowing the dye to enter.
- Dye Transfer Incubation:



- Incubate the cells with the Lucifer Yellow solution for a short period, typically 1 to 5 minutes at room temperature.[3][8]
- Quickly wash the monolayer three times with HBC to remove excess extracellular dye.[3]
   [8]
- Add back the saved, pre-warmed culture medium and incubate for an additional 2 to 8
  minutes to allow the dye to transfer from the initially loaded cells to adjacent cells through
  functional gap junctions.[8]
- Fixation and Imaging:
  - Wash the cells three times with HBSS.
  - Fix the cells with 2-4% PFA for 20 minutes at room temperature.[8]
  - Rinse the fixed cells four times with PBS.[8]
  - Mount the sample and visualize using a fluorescence microscope with appropriate filters for Lucifer Yellow (e.g., a standard FITC filter set).

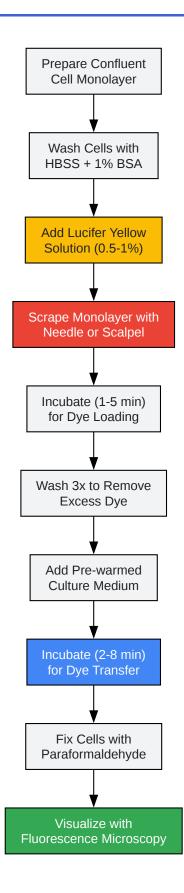
#### Data Analysis:

The extent of dye transfer is proportional to the level of gap junctional intercellular communication. This can be quantified by measuring the distance the dye has traveled from the scrape line or by counting the number of fluorescent cells extending from the margin of the scrape.

## **Visualized Experimental Workflow**

The following diagram illustrates the key steps in the scrape-loading and dye transfer assay.





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Caption: Workflow for assessing gap junction communication using Lucifer Yellow.



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